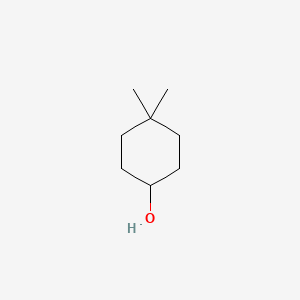
4,4-Dimethylcyclohexanol
Cat. No. B1295255
:
932-01-4
M. Wt: 128.21 g/mol
InChI Key: VUQOIZPFYIVUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06933265B2
Procedure details


In a 500 ml three necked round bottom flask was charged 4,4-dimethyl-cyclohexanol (100 g, 0.78 mol) and heated up to 160° C., while adding over 4 hours tBuOOtBu (11.4 g, 0.08 mol) and ethylacrylate (39.2 g, 0.39 mol). 10 minutes after the end of the addition, the mixture was cooled to 50° C. and lights were distilled off. Then, 30% w/w aqueous NaOH (61 g) and MTBE (200 g) were added. Stirring was continued during the night at 40° C. and the aqueous phase was separated. The aqueous phase was re-extracted four times with MTBE (200 g). Afterwards, MTBE (200 g) was added to the aqueous phase, and the pH adjusted to 1 with 50% w/w aqueous H2SO4. The organic phase was washed with water and concentrated to yield 49.4 g of crude 8,8-dimethyl-1-oxa-spiro[4.5]decan-2-one (GC purity: 96.3%).



[Compound]
Name
three
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.C(OOC(C)(C)C)(C)(C)C.C([O:22][C:23](=O)[CH:24]=[CH2:25])C>>[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5]2([O:8][C:23](=[O:22])[CH2:24][CH2:25]2)[CH2:4][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
|
Name
|
|
|
Quantity
|
39.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C=C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCC(CC1)O)C
|
[Compound]
|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
10 minutes after the end of the addition
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 50° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
lights were distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, 30% w/w aqueous NaOH (61 g) and MTBE (200 g) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continued during the night at 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was re-extracted four times with MTBE (200 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Afterwards, MTBE (200 g) was added to the aqueous phase
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCC2(CCC(O2)=O)CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
